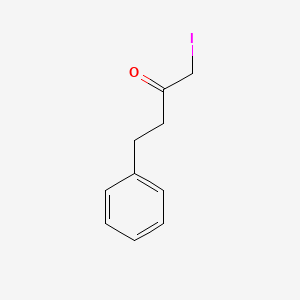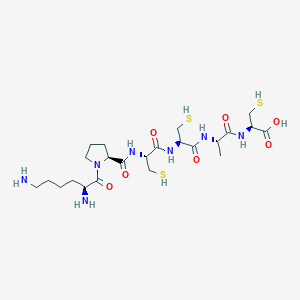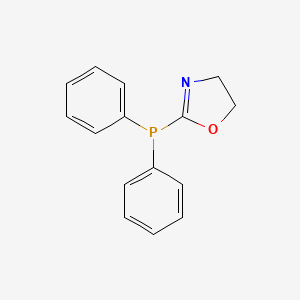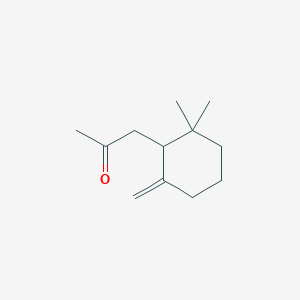![molecular formula C15H13I2NO B14237339 Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4,6-diiodo- CAS No. 597564-08-4](/img/structure/B14237339.png)
Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4,6-diiodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4,6-diiodo- is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with active carbonyl compounds. This particular compound is characterized by the presence of iodine atoms at the 4 and 6 positions of the phenol ring, and a 2,6-dimethylphenyl group attached via an imino linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4,6-diiodo- typically involves the following steps:
Condensation Reaction: The primary amine (2,6-dimethylaniline) reacts with 4,6-diiodosalicylaldehyde under acidic or basic conditions to form the Schiff base.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4,6-diiodo- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The iodine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenolic compounds.
Applications De Recherche Scientifique
Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4,6-diiodo- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its antimicrobial properties, particularly against bacteria like Escherichia coli.
Industry: Used in the synthesis of advanced materials with specific photophysical properties.
Mécanisme D'action
The mechanism of action of Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4,6-diiodo- involves its ability to form stable complexes with metal ions. The Schiff base ligand coordinates with metal ions through the imino nitrogen and phenolic oxygen atoms, forming a square planar geometry . This coordination can alter the electronic properties of the metal ion, leading to various biological and chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4-chloro-: Similar structure but with chlorine instead of iodine.
Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4-nitro-: Contains a nitro group instead of iodine.
Uniqueness
Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4,6-diiodo- is unique due to the presence of iodine atoms, which can significantly influence its reactivity and biological activity. The iodine atoms can participate in various substitution reactions, making this compound versatile for different applications.
Propriétés
Numéro CAS |
597564-08-4 |
|---|---|
Formule moléculaire |
C15H13I2NO |
Poids moléculaire |
477.08 g/mol |
Nom IUPAC |
2-[(2,6-dimethylphenyl)iminomethyl]-4,6-diiodophenol |
InChI |
InChI=1S/C15H13I2NO/c1-9-4-3-5-10(2)14(9)18-8-11-6-12(16)7-13(17)15(11)19/h3-8,19H,1-2H3 |
Clé InChI |
PYDJMECBKDMXKJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)N=CC2=C(C(=CC(=C2)I)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5R)-5-[(2S)-butan-2-yl]imidazolidine-2,4-dione](/img/structure/B14237261.png)
![1,1'-[Disulfanediylbis(selanylmethylene)]dibenzene](/img/structure/B14237266.png)


![2,2'-Spirobi[2H-1-benzopyran], 3,3'-dimethyl-8,8'-dinitro-](/img/structure/B14237289.png)
![(1S,2S,5R,6R)-2-Amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14237290.png)
![2,4,6-Tris(1-{[2-(dimethylamino)ethyl]amino}ethylidene)cyclohexane-1,3,5-trione](/img/structure/B14237291.png)

![1-[(2S)-2-Ethyl-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B14237297.png)
![N,N-Dibutyl-7-[2-(isoquinolin-5-YL)ethenyl]chrysen-2-amine](/img/structure/B14237316.png)
![1H-Indole-2-carboxylic acid, 1-[(2-nitrophenyl)sulfonyl]-, ethyl ester](/img/structure/B14237317.png)

![4-{[2,5-Dinitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol](/img/structure/B14237335.png)

